molecular formula C9H15NOS B13125524 5-(Tetrahydro-2H-thiopyran-3-yl)pyrrolidin-2-one

5-(Tetrahydro-2H-thiopyran-3-yl)pyrrolidin-2-one

Cat. No.: B13125524
M. Wt: 185.29 g/mol
InChI Key: RHQJYRUFYUHRDN-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-thiopyran-3-yl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring fused with a tetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-thiopyran-3-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidinone derivative with a thiopyran precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-thiopyran-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiopyran ring or the pyrrolidinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

5-(Tetrahydro-2H-thiopyran-3-yl)pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-thiopyran-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran Derivatives: Compounds with a tetrahydropyran ring share some structural similarities but differ in their chemical reactivity and applications.

    Pyrrolidinone Derivatives: These compounds have a similar core structure but may lack the thiopyran moiety, leading to different chemical and biological properties.

Uniqueness

5-(Tetrahydro-2H-thiopyran-3-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone and thiopyran rings, which imparts distinct chemical reactivity and potential applications. This dual-ring structure is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

5-(thian-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H15NOS/c11-9-4-3-8(10-9)7-2-1-5-12-6-7/h7-8H,1-6H2,(H,10,11)

InChI Key

RHQJYRUFYUHRDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)C2CCC(=O)N2

Origin of Product

United States

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